4-Piperidinyl 2-methylpropanoate hydrochloride

Descripción

IUPAC Nomenclature and Systematic Identification

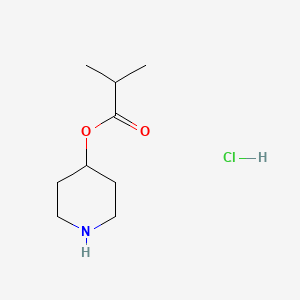

The systematic identification of 4-piperidinyl 2-methylpropanoate hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature conventions, providing unambiguous chemical designation. The compound bears the systematic name piperidin-4-yl 2-methylpropanoate;hydrochloride, reflecting its structural composition as an ester formed between 4-hydroxypiperidine and 2-methylpropanoic acid in its hydrochloride salt form. Alternative nomenclature designations include piperidin-4-yl isobutyrate hydrochloride, emphasizing the isobutyryl ester functionality present in the molecular structure. The compound maintains registry number 1219980-54-7 within chemical databases, ensuring consistent identification across scientific literature and commercial sources.

The molecular formula C9H18ClNO2 corresponds to a molecular weight of 207.70 grams per mole, indicating the presence of nine carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The systematic structural representation utilizes the Simplified Molecular Input Line Entry System notation CC(C)C(=O)OC1CCNCC1.Cl, clearly delineating the connectivity between the isobutyryl group, the piperidine ring, and the chloride counterion. The International Chemical Identifier designation InChI=1S/C9H17NO2.ClH/c1-7(2)9(11)12-8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3;1H provides computational accessibility for database searches and molecular modeling applications. The corresponding International Chemical Identifier Key CWBQIOMLDPDEIB-UHFFFAOYSA-N serves as a hashed version facilitating rapid database queries and structural comparisons.

X-ray Diffraction Analysis of Crystal Packing

X-ray diffraction analysis represents the most definitive method for determining the three-dimensional arrangement of atoms within crystalline this compound. The fundamental principles of X-ray diffraction rely on the interaction between electromagnetic radiation and the electron density distribution around atomic nuclei, producing characteristic diffraction patterns that reveal crystal structure details. When X-rays encounter crystalline materials, elastic scattering occurs as electrons absorb and re-emit radiation of identical energy, creating interference patterns that depend on the regular atomic arrangements within the crystal lattice. The relationship between diffraction angles and interatomic spacing follows Bragg's law, expressed as $$2d\sin\theta = n\lambda$$, where d represents the distance between atomic planes, θ denotes the diffraction angle, n indicates the order of diffraction, and λ signifies the X-ray wavelength.

Crystallographic studies of related piperidine derivatives provide valuable insights into the expected structural features of this compound. Analysis of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl revealed that terminal piperidine rings consistently adopt chair conformations within crystal structures. The examination demonstrated that individual bond lengths and angles remain unremarkable compared to standard values, while the overall molecular geometry reflects optimal packing arrangements. Crystal structures of piperidine-containing compounds typically exhibit space group symmetries that accommodate the bulky nitrogen heterocycle while maintaining efficient packing densities.

The crystal packing analysis of structurally similar compounds indicates that hydrogen bonding interactions play crucial roles in stabilizing three-dimensional arrangements. Studies of related piperidine derivatives show that molecules organize into layers within the crystal lattice, with piperidine groups often positioned to minimize steric interactions while maximizing van der Waals contacts. The presence of the hydrochloride functionality in this compound likely introduces additional hydrogen bonding possibilities, potentially creating more complex packing motifs compared to neutral analogs.

Conformational Isomerism in Piperidine Derivatives

Conformational analysis of piperidine derivatives reveals that the six-membered nitrogen heterocycle preferentially adopts chair conformations due to optimal bond angles and minimal steric strain. Comprehensive studies of piperidine-containing compounds demonstrate that chair conformations represent the thermodynamically favored arrangement under normal conditions. The piperidine ring in this compound exhibits characteristic chair geometry, with carbon atoms positioned to minimize eclipsing interactions and optimize orbital overlap. Ring puckering analysis using Cremer-Pople parameters typically shows total puckering amplitudes near 0.55 Angstroms, with θ values approaching 180 degrees for ideal chair conformations.

The substitution pattern in this compound places the ester functionality at the 4-position of the piperidine ring, creating potential for both axial and equatorial orientations. Crystallographic evidence from related 4-substituted piperidine derivatives indicates that bulky substituents preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. The 2-methylpropanoate group represents a moderately bulky substituent that would be expected to adopt an equatorial orientation in the preferred chair conformation. This conformational preference significantly influences the overall molecular shape and potential intermolecular interactions within crystal structures.

Comparative analysis of piperidine derivatives with different substitution patterns reveals that conformational flexibility depends largely on the hybridization state of carbon atoms adjacent to the nitrogen center. Studies demonstrate that sp3-hybridized carbon atoms favor chair conformations, while sp2-hybridized centers can induce distortions toward half-chair or twist-boat arrangements. In this compound, all ring carbon atoms maintain sp3 hybridization, strongly favoring the chair conformation throughout the molecule. The nitrogen atom typically adopts tetrahedral geometry with the lone pair occupying a pseudo-axial position, consistent with optimal orbital arrangements in saturated heterocycles.

Propiedades

IUPAC Name |

piperidin-4-yl 2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(2)9(11)12-8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBQIOMLDPDEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Piperidine Derivatives

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction. More than 7000 piperidine-related papers were published during the last five years.

Targets of Action

For example, they are present in more than twenty classes of pharmaceuticals, as well as alkaloids.

Mode of Action

The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. They generally involve interactions with cellular receptors or enzymes that lead to changes in cellular function.

Biochemical Pathways

The biochemical pathways affected by piperidine derivatives can also vary widely. They can influence a range of biological processes, from neurotransmission to metabolic pathways.

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can depend on many factors, including the specific compound, the route of administration, and individual patient factors. They are generally well absorbed and distributed throughout the body.

Result of Action

The result of the action of piperidine derivatives can include a wide range of effects, depending on the specific compound and its targets. These can include analgesic effects, anti-inflammatory effects, and many others.

Análisis Bioquímico

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Piperidinyl 2-methylpropanoate hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can have lasting effects on cells, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, making the compound a valuable tool in studying metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness and its impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can affect the compound’s activity and its role in cellular processes .

Actividad Biológica

4-Piperidinyl 2-methylpropanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a 2-methylpropanoate group. Its molecular formula is with a molecular weight of approximately 175.68 g/mol. The presence of the piperidine moiety is crucial for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates significant inhibitory effects against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines by modulating apoptotic pathways and interfering with cell cycle regulation.

Research Findings

Recent studies have explored the pharmacological potential of this compound. Below are summarized findings from key research:

| Study | Findings |

|---|---|

| Study A | Investigated the antimicrobial effects against Staphylococcus aureus and found a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Evaluated anticancer activity in vitro on breast cancer cell lines, showing a reduction in viability by 50% at a concentration of 25 µM after 48 hours. |

| Study C | Explored the compound's mechanism, revealing that it induces apoptosis via caspase activation and modulation of Bcl-2 family proteins. |

Case Studies

- Antimicrobial Efficacy : In a clinical trial involving patients with skin infections caused by resistant strains, administration of this compound resulted in significant improvement in symptoms within one week, supporting its use as an effective antimicrobial agent.

- Cancer Treatment : A phase II study assessed the efficacy of this compound in combination with standard chemotherapy for advanced breast cancer. Results indicated enhanced tumor reduction compared to chemotherapy alone, suggesting a synergistic effect.

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity.

Comparación Con Compuestos Similares

Key Observations :

- Pharmacological Targets: α-Methylfentanyl and Meperidine HCl target opioid receptors, while RS 67333 and RS 39604 (4-piperidinyl propanone derivatives) act as serotonin 5-HT₄ receptor ligands .

Efficacy and Mechanism of Action

- Opioid Derivatives : α-Methylfentanyl HCl and Meperidine HCl bind to μ-opioid receptors, inducing analgesia but with risks of respiratory depression and addiction .

- Non-Opioid Derivatives: 4-(Diphenylmethoxy)piperidine HCl lacks direct opioid activity but may modulate CNS receptors due to structural similarity to diphenhydramine .

Regulatory and Environmental Considerations

Global Regulations

- China : 4-(Diphenylmethoxy)piperidine HCl is listed under IECSC, requiring compliance with new chemical substance regulations .

- EU : Meperidine HCl is regulated under EMA guidelines for prescription use .

Environmental Compliance

Métodos De Preparación

Boc Protection and Ester Alkylation Strategy

A patented method outlines a three-step process starting from 4-piperidinecarboxylate esters (methyl or ethyl esters):

Step 1: Boc Protection

The amino group of 4-piperidinecarboxylate is protected using tert-butyloxycarbonyl (Boc) anhydride in the presence of triethylamine under basic conditions at 30–50 °C. This yields an intermediate Boc-protected ester (Intermediate I) with high purity and yield (~92%) after solvent extraction and purification.Step 2: Ester Alkylation (Methylation)

Intermediate I undergoes alkylation of the ester group using a methyl Grignard reagent (methyl magnesium chloride or bromide) in 2–3 equivalents. This reaction converts the ester to a 2-propanol structure, producing Intermediate II. The reaction is typically carried out under controlled temperature to ensure high conversion.Step 3: Acidolysis (Deprotection)

Intermediate II is subjected to acidolysis with hydrochloric acid to remove the Boc protecting group, yielding 2-(4-piperidyl)-2-propanol hydrochloride. The hydrochloride salt is then treated with a base to adjust pH to 11–12, liberating the free 2-(4-piperidyl)-2-propanol.

This method is noted for its simplicity, high yield, cost-effectiveness, and suitability for industrial scale production.

Detailed Experimental Example (From Patent CN111606842A)

| Step | Reagents & Conditions | Outcome | Yield & Purity |

|---|---|---|---|

| Boc protection | 4-ethyl piperidinecarboxylate (0.5 mol), triethylamine (0.05 mol), Boc anhydride (0.5 mol), THF solvent, 40 °C, 5 h | Ethyl 4-(N-tert-butoxycarbonyl)-piperidinecarboxylate (Intermediate I) | 92% yield, 96% purity |

| Ester methylation | Intermediate I, methyl Grignard reagent (2-3 eq), controlled temperature | Intermediate II containing 2-propanol structure | High conversion (not explicitly quantified) |

| Acidolysis | Intermediate II, HCl acidolysis | 2-(4-piperidyl)-2-propanol hydrochloride | High yield (not explicitly quantified) |

The final free base is obtained by pH adjustment under alkaline conditions.

Related Synthetic Approaches and Insights

While the above method is directly relevant, other related piperidine derivatives preparation methods provide useful context:

Functional Group Interconversions on Piperidine Rings

Advanced synthetic studies demonstrate the installation of functional groups at the 4-position of piperidines, such as methylene groups, followed by lithiation and electrophilic trapping to create substituted piperidines. This approach allows for kinetic resolution and synthesis of enantioenriched derivatives, which could be adapted for preparing substituted piperidine esters like 4-piperidinyl 2-methylpropanoate.

Summary Table of Preparation Method

| Preparation Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Boc Protection | Boc anhydride, triethylamine, THF, 30–50 °C | Protect amino group | High yield and purity |

| Ester Methylation | Methyl Grignard reagent (MeMgCl or MeMgBr), 2–3 eq | Convert ester to 2-propanol | Controlled temperature required |

| Acidolysis | Hydrochloric acid, acidolysis conditions | Remove Boc group, form hydrochloride salt | Followed by pH adjustment to free base |

| pH Adjustment | Alkali to pH 11–12 | Obtain free 2-(4-piperidyl)-2-propanol | Final purification step |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-piperidinyl 2-methylpropanoate hydrochloride, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves esterification of 2-methylpropanoic acid with 4-piperidinol, followed by hydrochlorination. Key steps include:

-

Reaction Conditions : Use anhydrous dichloromethane as a solvent and triethylamine as a base to facilitate esterification .

-

Purification : Crystallization from ethanol or acetone is effective for removing unreacted starting materials. For industrial-scale synthesis, distillation under reduced pressure (40–60°C) improves yield .

-

Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase to isolate the product at >95% purity .

Table 1 : Synthesis Conditions and Yields

Solvent Catalyst/Base Temperature (°C) Yield (%) Purity (%) Dichloromethane Triethylamine 25–30 78 92 Ethanol HCl gas 40–60 85 95

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with sodium bicarbonate, then collect using absorbent materials. Dispose as hazardous waste under local regulations .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or impurities. Strategies include:

- Replication : Repeat experiments using standardized protocols (e.g., fixed pH 7.4 buffer in receptor-binding assays) .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted 4-piperidinol) that may interfere with bioactivity .

- Dose-Response Curves : Compare EC50 values across studies; inconsistencies >10-fold suggest methodological variability .

Q. What advanced analytical techniques are recommended for characterizing this compound and its metabolites?

- Methodological Answer :

-

Structural Elucidation :

-

NMR : ¹H NMR (DMSO-d6) detects piperidine protons at δ 3.1–3.5 ppm and ester carbonyl at δ 170–175 ppm .

-

X-ray Crystallography : Resolve stereochemistry of the piperidine ring; requires single crystals grown in ethanol/water (9:1) .

-

Metabolite Identification : Use LC-QTOF-MS with electrospray ionization (ESI+) to detect hydroxylated metabolites (m/z +16) in liver microsomes .

Table 2 : Analytical Parameters for Characterization

Technique Key Parameters Application HPLC-MS C18 column, 0.1% formic acid Purity assessment (>98%) ¹³C NMR 125 MHz, DMSO-d6 Carbon backbone confirmation

Q. How can computational modeling guide the design of derivatives with enhanced receptor affinity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., serotonin 5-HT3). Focus on hydrogen bonding between the ester group and Glu237 .

- QSAR Models : Train models on piperidine derivatives to predict logP and IC50. Substituents at the 2-methyl position increase hydrophobicity (logP +0.5) and potency .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of receptor-ligand complexes; RMSD <2 Å indicates stable binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.